molecular formula C8H7BF3KO B7803575 potassium;(4-acetylphenyl)-trifluoroboranuide

potassium;(4-acetylphenyl)-trifluoroboranuide

Cat. No.: B7803575
M. Wt: 226.05 g/mol
InChI Key: JRUXIRSHKHCTTK-UHFFFAOYSA-N
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Description

Potassium (4-acetylphenyl)-trifluoroboranuide is a chemical compound with the molecular formula C8H7BF3KO. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-acetylphenyl)-trifluoroboranuide can be synthesized through the reaction of 4-acetylphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of potassium (4-acetylphenyl)-trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-acetylphenyl)-trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Potassium (4-acetylphenyl)-trifluoroboranuide is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. Similar compounds include:

These comparisons highlight the specific advantages of potassium (4-acetylphenyl)-trifluoroboranuide in various chemical processes.

Properties

IUPAC Name

potassium;(4-acetylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUXIRSHKHCTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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